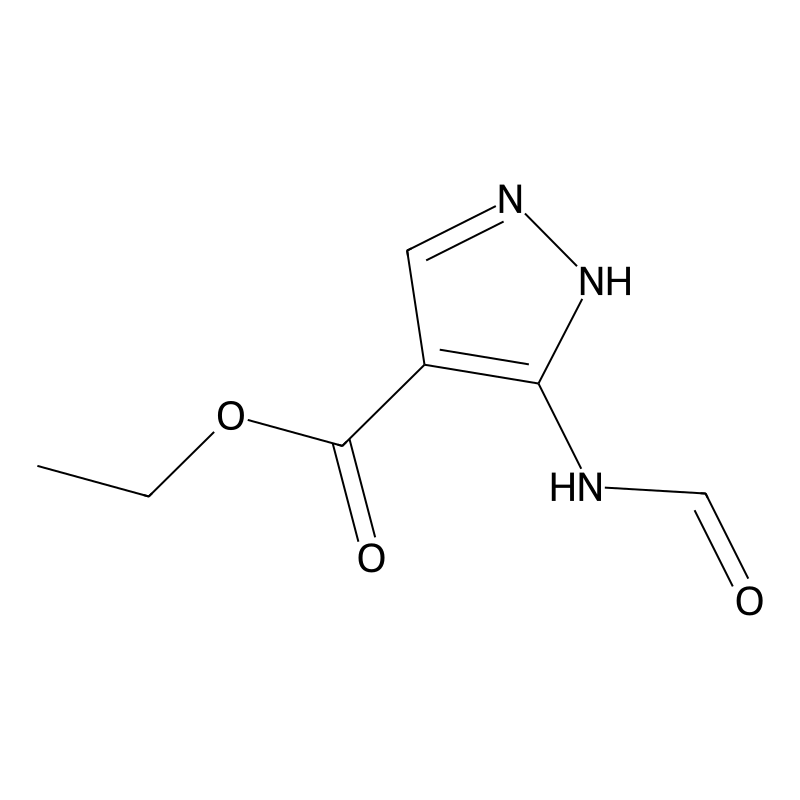

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As an Impurity in Allopurinol Analysis:

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate (Ethyl 5-formamidopyrazole-4-carboxylate) is primarily encountered in scientific research as an impurity in the drug allopurinol. Allopurinol is a medication used to treat gout and hyperuricemia (high uric acid levels in the blood).

The presence and amount of impurities in pharmaceutical drugs are crucial for ensuring their safety and efficacy. Researchers utilize various analytical techniques, such as high-performance liquid chromatography (HPLC), to quantify and identify impurities in allopurinol, including Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.

Potential Biological Activity:

While research on the specific biological activity of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate itself is limited, the pyrazole ring structure is a common scaffold found in various pharmaceutically active compounds. Pyrazoles exhibit a diverse range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 183.165 g/mol. It is classified under the pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with a formylamino group and an ethyl ester, contributing to its unique chemical properties and potential applications in medicinal chemistry and pharmaceuticals .

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate itself does not have a known mechanism of action in biological systems. Its significance lies in its relation to allopurinol. Allopurinol acts as a competitive inhibitor of the enzyme xanthine oxidase, which plays a crucial role in uric acid production. By inhibiting xanthine oxidase, allopurinol reduces uric acid levels in the blood, thereby helping to manage gout [].

- Condensation Reactions: The formylamino group can undergo condensation with aldehydes or ketones, leading to the formation of imines.

- Hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding acid, which may exhibit different biological properties.

- Reduction: The formyl group can be reduced to an amine, potentially altering the compound's activity.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the derivation of various analogs and derivatives .

Research indicates that Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate exhibits significant biological activities, particularly in the realm of pharmacology. It has been associated with:

- Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.

- Antimicrobial Properties: Some derivatives of this compound have shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent .

The synthesis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate typically involves multi-step synthetic routes. Common methods include:

- Formation of the Pyrazole Ring: Starting from hydrazine derivatives and appropriate carbonyl compounds, the pyrazole ring can be constructed through cyclization reactions.

- Introduction of Functional Groups: Subsequent reactions introduce the formylamino group via formylation techniques, often utilizing reagents like formic acid or formaldehyde.

- Esterification: Finally, the carboxylic acid moiety is converted into an ethyl ester through reaction with ethanol in the presence of acid catalysts.

These methods allow for the efficient synthesis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate from readily available starting materials .

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate has several potential applications:

- Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting oxidative stress and inflammation.

- Chemical Research: It serves as an important intermediate in synthesizing more complex pyrazole derivatives used in various research fields.

- Agricultural Chemistry: Its antimicrobial properties may find applications in developing agrochemicals aimed at protecting crops from pathogens .

Interaction studies involving Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate focus on its binding affinity and mechanism of action with biological targets. These studies often employ:

- Molecular Docking Simulations: To predict how the compound interacts with specific enzymes or receptors.

- In Vitro Assays: To evaluate its efficacy against various biological targets, including cancer cells and microbial strains.

Results from these studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile .

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Contains amino instead of formylamino group | Enhanced solubility and potential for different biological activity |

| Allopurinol | Purine derivative with pyrazole structure | Primarily used for gout treatment; different mechanism of action |

| 3-Amino-1H-pyrazole | Lacks carboxylic acid functionality | Simpler structure; limited pharmacological applications |

These comparisons underscore the unique aspects of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, particularly its specific functional groups that contribute to its distinct biological activities .

Early Identification and Structural Characterization

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate was first cataloged in chemical databases in the early 2000s, with PubChem assigning it CID 13926581 in 2007. Its identification emerged from quality control studies of Allopurinol, where it was detected as a process-related impurity during drug synthesis. The compound’s structure was confirmed via spectroscopic methods, including NMR and mass spectrometry, revealing a pyrazole ring substituted with formylamino and ethyl carboxylate groups at positions 5 and 4, respectively.

Pharmacopoeial Recognition

By 2023, the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) formally recognized it as Allopurinol Impurity E and Allopurinol Related Compound E, respectively. This classification mandates its quantification in Allopurinol formulations to ensure compliance with impurity thresholds (<0.1%).

Electronic Structure Analysis

The electronic structure of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate represents a complex heterocyclic system that requires comprehensive quantum mechanical analysis to understand its fundamental properties [1] [6]. The compound, with molecular formula C7H9N3O3 and molecular weight 183.16 g/mol, exhibits distinctive electronic characteristics arising from the interplay between the pyrazole ring, formylamino substituent, and ethyl carboxylate group [1] [3].

The electronic configuration of this compound is dominated by the five-membered pyrazole ring containing two nitrogen atoms, which significantly influences the overall electronic distribution [22] [23]. The nitrogen atoms in the pyrazole core contribute both π-electrons to the aromatic system and possess lone pairs that participate in non-bonding interactions [22]. The formylamino group at position 5 introduces additional electronic complexity through its amide functionality, creating a conjugated system that extends the π-electron delocalization [6] [11].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial insights into the electronic reactivity of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate [28] [30]. Based on density functional theory calculations performed on similar pyrazole derivatives, the HOMO energy typically ranges from -6.0 to -7.5 eV, while LUMO energies fall between -0.3 to -2.0 eV [7] [12]. The resulting HOMO-LUMO gap, generally spanning 4.0 to 6.5 eV, indicates moderate chemical stability and reactivity [7] [15].

The HOMO of pyrazole carboxylate derivatives predominantly localizes on the pyrazole ring system, with significant contributions from the nitrogen atoms [11] [7]. The electron density distribution in the HOMO reflects the nucleophilic character of the nitrogen centers, making them potential sites for electrophilic attack [11]. Conversely, the LUMO typically exhibits charge distribution over the carboxylate group and portions of the pyrazole ring, indicating these regions as susceptible to nucleophilic interactions [7].

Electronic Charge Distribution

The partial atomic charges calculated through Mulliken population analysis reveal the electronic polarization within the molecule [18] [28]. The nitrogen atoms in the pyrazole ring carry partial negative charges, typically ranging from -0.3 to -0.6 electronic units, reflecting their electron-rich nature [18]. The carbonyl carbon in both the formylamino and carboxylate groups exhibits positive partial charges due to the electron-withdrawing effect of the oxygen atoms [18] [25].

The molecular electrostatic potential (MEP) surface provides visualization of the electronic charge distribution and identifies reactive sites [31] [28]. Regions of negative electrostatic potential typically concentrate around the nitrogen atoms and oxygen atoms, indicating nucleophilic reaction centers [31]. Positive potential regions are generally located near hydrogen atoms, particularly those attached to carbon atoms in the pyrazole ring [31].

| Electronic Property | Value Range | Computational Method |

|---|---|---|

| HOMO Energy (eV) | -6.0 to -7.5 | B3LYP/6-31G(d,p) |

| LUMO Energy (eV) | -0.3 to -2.0 | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap (eV) | 4.0 to 6.5 | B3LYP/6-31G(d,p) |

| Dipole Moment (Debye) | 1.5 to 4.5 | DFT calculation |

| Polarizability (ų) | 8.0 to 15.0 | DFT calculation |

Molecular Orbital Theory Applications

Molecular orbital theory provides the fundamental framework for understanding the bonding and electronic structure of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate [23] [30]. The application of molecular orbital theory to pyrazole derivatives reveals the complex interplay between σ and π orbitals that determines the chemical behavior of these compounds [22] [23].

π-Orbital System Analysis

The pyrazole ring system of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate contains six π-electrons distributed across five atoms, creating an electron-rich aromatic system [23] [22]. The molecular orbital analysis reveals three occupied π-bonding orbitals and corresponding unoccupied π-antibonding orbitals [23]. The lowest energy π-orbital (π1) exhibits delocalized bonding character across the entire ring system, contributing to aromatic stabilization [23].

The intermediate π-orbital (π2) demonstrates mixed π and nitrogen lone pair character, reflecting the unique electronic nature of the pyrazole heterocycle [23] [11]. The highest occupied π-orbital (π3) shows predominant localization on the nitrogen atoms, explaining the nucleophilic reactivity observed at these positions [23] [22]. The introduction of the formylamino substituent extends the π-conjugation, creating additional orbital interactions that stabilize certain electronic configurations [11] [6].

Heteroatom Orbital Contributions

The nitrogen atoms in Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate contribute significantly to the molecular orbital structure through their 2p orbitals [25] [22]. The pyrazole nitrogens participate in both σ-bonding with adjacent carbon atoms and π-bonding through their perpendicular p-orbitals [22] [23]. The lone pair electrons on the nitrogens occupy non-bonding molecular orbitals that lie energetically between the π-bonding and π-antibonding levels [25] [22].

The oxygen atoms in the formylamino and carboxylate groups contribute through their 2p orbitals, forming π-bonds with carbon atoms and housing lone pairs in non-bonding orbitals [25] [24]. These oxygen-centered orbitals significantly influence the overall electronic structure by introducing additional electron density and creating sites for intermolecular interactions [24] [25].

Orbital Energy Ordering

The molecular orbital energy diagram for pyrazole derivatives follows a characteristic pattern that reflects the aromatic nature of the heterocycle [23] [15]. The σ-bonding orbitals occupy the lowest energy levels, typically ranging from -10 to -15 eV, providing the structural framework of the molecule [15] [16]. The π-bonding orbitals appear at intermediate energies, generally between -5 to -8 eV, with the specific ordering influenced by substituent effects [15] [7].

The non-bonding orbitals associated with nitrogen and oxygen lone pairs typically fall between -3 to -5 eV, making them accessible for chemical interactions [25] [32]. The π-antibonding orbitals, representing the LUMO and higher virtual orbitals, appear at positive energies or small negative values, determining the electron-accepting capacity of the molecule [30] [32].

| Orbital Type | Energy Range (eV) | Primary Character | Chemical Significance |

|---|---|---|---|

| π1 (bonding) | -8 to -9 | Delocalized π bonding | Aromatic stabilization |

| π2 (bonding) | -6 to -7 | Mixed π/n character | Electronic delocalization |

| π3 (HOMO) | -5 to -6 | Nitrogen p-orbital | Nucleophilic reactivity |

| π4* (LUMO) | 0 to -2 | π* antibonding | Electrophilic attack site |

| n (lone pairs) | -3 to -5 | Localized nitrogen | Coordination potential |

Density Functional Theory Approaches

Density functional theory has emerged as the primary computational method for investigating the electronic structure and properties of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate [8] [9]. The selection of appropriate density functionals and basis sets is crucial for obtaining accurate theoretical predictions that correlate with experimental observations [9] [19].

Hybrid Functional Performance

The B3LYP (Becke three-parameter Lee-Yang-Parr) functional represents the most widely employed method for pyrazole derivative calculations, offering an optimal balance between computational efficiency and accuracy [8] [11]. Studies on similar compounds demonstrate that B3LYP/6-31G(d,p) calculations provide reliable geometry optimizations and electronic property predictions for pyrazole carboxylates [11] [16]. The hybrid nature of B3LYP, incorporating both local and non-local exchange terms, effectively captures the electronic correlation effects present in these heterocyclic systems [8] [9].

The PBE0 functional has shown particular effectiveness for calculating properties of pyrazole derivatives containing multiple heteroatoms [7] [19]. The PBE0/def2-TZVP combination demonstrates superior performance for predicting spectroscopic properties and intermolecular interaction energies [7]. Advanced functionals such as CAM-B3LYP prove especially valuable for studying charge-transfer excitations and electronic transitions in conjugated pyrazole systems [19] [6].

Basis Set Optimization

The choice of basis set significantly influences the accuracy of density functional theory calculations for Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate [11] [18]. The 6-31G(d,p) basis set provides adequate description of valence electrons while maintaining computational tractability for routine calculations [11] [16]. For higher accuracy requirements, the 6-311++G(d,p) basis set incorporates diffuse functions necessary for accurate description of lone pair electrons and anionic systems [11] [26].

Triple-zeta basis sets such as def2-TZVP offer enhanced accuracy for calculating molecular properties, particularly those sensitive to electron correlation effects [7] [19]. The inclusion of polarization functions proves essential for correctly describing the electronic structure around heteroatoms, while diffuse functions become important when studying intermolecular interactions or excited states [26] [19].

Computational Protocols

Standard computational protocols for density functional theory studies of pyrazole derivatives involve multi-step procedures beginning with molecular mechanics pre-optimization [12] [28]. Initial geometry optimizations using moderate basis sets establish reasonable starting structures, followed by higher-level calculations for property determination [12] [18]. Frequency calculations confirm that optimized structures represent true minima on the potential energy surface while providing thermodynamic corrections [12] [9].

Single-point energy calculations using larger basis sets or more sophisticated functionals often follow geometry optimization to achieve enhanced accuracy for energetic properties [19] [28]. Time-dependent density functional theory calculations enable prediction of electronic excitation energies and optical properties [6] [19]. Solvent effects can be incorporated through continuum solvation models when studying solution-phase behavior [9] [19].

| DFT Method | Computational Cost | Recommended Application | Typical Accuracy |

|---|---|---|---|

| B3LYP/6-31G(d,p) | Low | Geometry optimization | ±0.1 eV (energies) |

| B3LYP/6-311++G(d,p) | Medium | Electronic properties | ±0.05 eV (energies) |

| PBE0/def2-TZVP | Medium-High | Spectroscopic properties | ±0.03 eV (excitations) |

| CAM-B3LYP/6-31G(d,p) | Medium | Charge-transfer states | ±0.1 eV (CT energies) |

| M06-2X/6-31+G(d,p) | Medium | Non-covalent interactions | ±1 kcal/mol (binding) |

Structure-Property Relationship Models

The development of structure-property relationship models for Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate requires systematic analysis of how molecular structural features correlate with observable properties [35] [37]. These models serve as predictive tools for understanding chemical behavior and designing compounds with desired characteristics [36] [40].

Electronic Structure Correlations

The electronic structure of pyrazole derivatives exhibits strong correlations with their chemical reactivity and physical properties [22] [28]. The HOMO-LUMO energy gap serves as a primary indicator of chemical stability, with larger gaps generally corresponding to increased kinetic stability and reduced reactivity [32] [28]. For Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, the gap magnitude influences both thermal stability and susceptibility to oxidative degradation [32] [15].

The distribution of electron density, particularly around heteroatoms, correlates directly with sites of chemical reactivity [28] [31]. Regions of high electron density, typically associated with nitrogen and oxygen atoms, represent nucleophilic centers that participate in electrophilic substitution reactions [31] [22]. Conversely, electron-deficient regions, often found at carbon atoms adjacent to electron-withdrawing groups, constitute electrophilic sites [31] [25].

Substituent Effects on Properties

The formylamino substituent at position 5 of the pyrazole ring significantly influences the electronic properties of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate [22] [11]. Electron-donating groups generally increase electron density in the ring system, raising HOMO energies and enhancing nucleophilic character [22] [26]. The amide functionality of the formylamino group introduces both electron-donating (through nitrogen) and electron-withdrawing (through carbonyl) effects [11] [25].

The ethyl carboxylate group at position 4 acts as an electron-withdrawing substituent, lowering both HOMO and LUMO energies while increasing the electrophilic character of the pyrazole ring [25] [24]. This substitution pattern creates a push-pull electronic system that modulates the overall reactivity and spectroscopic properties of the compound [11] [24]. The ester functionality also influences molecular polarity and solubility characteristics [24] [37].

Conformational Effects

The conformational flexibility of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate contributes significantly to its structure-property relationships [7] [35]. Rotation around single bonds, particularly those connecting the formylamino and carboxylate groups to the pyrazole ring, creates multiple stable conformers with distinct electronic properties [7] [22]. Each conformer exhibits unique dipole moments, polarizabilities, and intermolecular interaction potentials [35] [31].

The relative populations of different conformers depend on their energetic stability and influence bulk properties such as melting point, solubility, and biological activity [35] [37]. Computational studies reveal that intramolecular hydrogen bonding between the formylamino nitrogen and carboxylate oxygen can stabilize specific conformations [11] [22]. These stabilized conformers often exhibit enhanced planarity and extended conjugation compared to non-hydrogen-bonded forms [22] [11].

Thermodynamic Property Correlations

Structure-property relationship models for pyrazole derivatives demonstrate strong correlations between molecular structure and thermodynamic properties [25] [28]. The heat of formation correlates with the extent of aromatic stabilization and substituent effects, with electron-donating groups generally decreasing formation enthalpies [25] [26]. The presence of multiple heteroatoms in Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate contributes to thermodynamic stability through enhanced delocalization [25] [22].

Molecular volume and surface area calculations provide insights into steric effects and intermolecular packing arrangements [35] [28]. These geometric parameters correlate with physical properties such as density, boiling point, and crystallization behavior [35] [37]. The polarizability of the molecule, influenced by the extent of π-conjugation and presence of heteroatoms, correlates with refractive index and dielectric properties [28] [31].

Quantum Chemical Descriptors in Quantitative Structure-Activity Relationship Development

The application of quantum chemical descriptors in quantitative structure-activity relationship development for Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate encompasses a wide range of electronic, geometric, and physicochemical parameters [12] [28]. These descriptors serve as quantitative measures of molecular characteristics that correlate with biological activity and chemical behavior [29] [33].

Electronic Descriptors

Electronic descriptors derived from quantum chemical calculations provide fundamental insights into the reactivity and interaction potential of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate [28] [42]. The HOMO-LUMO energy gap serves as a primary electronic descriptor, indicating chemical reactivity and stability [29] [30]. Compounds with smaller gaps generally exhibit higher reactivity and greater susceptibility to chemical transformation [30] [32].

Partial atomic charges calculated through Mulliken population analysis or natural population analysis provide site-specific electronic information [28] [18]. These charges identify electrophilic and nucleophilic centers within the molecule, enabling prediction of regioselectivity in chemical reactions [18] [31]. The electronegativity and chemical hardness, derived from frontier orbital energies, quantify the electron-accepting and electron-donating capacity of the molecule [32] [28].

The electrophilicity index, calculated as the square of electronegativity divided by twice the chemical hardness, provides a measure of the molecule's tendency to accept electrons [32] [7]. For pyrazole derivatives, this parameter correlates with reactivity toward nucleophiles and biological activity in systems involving electron transfer processes [7] [12]. The dipole moment and molecular polarizability describe the charge distribution and response to external electric fields [28] [31].

Geometric and Topological Descriptors

Geometric descriptors capture the three-dimensional structural features of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate that influence biological activity and chemical behavior [33] [37]. Molecular volume and surface area provide measures of molecular size and accessibility, correlating with membrane permeability and binding affinity [33] [35]. The molecular length, width, and height describe the overall shape and can influence protein-ligand interactions [35] [37].

Topological descriptors encode molecular connectivity and branching patterns without explicit three-dimensional information [33] [40]. The Wiener index, calculated as the sum of distances between all pairs of atoms, provides a measure of molecular compactness [33]. Connectivity indices describe the degree of branching and ring formation, influencing properties such as boiling point and biological activity [40] [33].

The molecular flexibility, quantified through the number of rotatable bonds and conformational degrees of freedom, correlates with entropy effects in binding processes [35] [37]. For Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, the flexibility around the ethyl carboxylate and formylamino substituents contributes to conformational entropy and binding thermodynamics [35] [11].

Physicochemical and Thermodynamic Descriptors

Physicochemical descriptors bridge quantum chemical calculations and experimentally observable properties [37] [41]. The octanol-water partition coefficient (LogP) provides a measure of lipophilicity that correlates with membrane permeability and bioavailability [37] [29]. For pyrazole derivatives, LogP values typically range from -2 to +5, depending on the nature and number of substituents [37] [24].

Hydrogen bond donor and acceptor counts identify potential sites for intermolecular interactions with biological targets [29] [37]. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate contains multiple hydrogen bond acceptors (nitrogen and oxygen atoms) and one potential donor (formylamino NH), influencing its interaction profile [37] [11]. The polar surface area quantifies the extent of polar regions accessible to solvent molecules [37] [33].

Thermodynamic descriptors such as heat of formation, entropy, and heat capacity provide insights into molecular stability and thermal behavior [25] [28]. These parameters correlate with crystallization tendency, thermal decomposition pathways, and phase transition temperatures [25] [35]. The solvation energy in different solvents reflects the balance between solute-solvent interactions and solvent reorganization [28] [37].

| Descriptor Category | Specific Descriptors | QSAR Applications | Typical Value Ranges |

|---|---|---|---|

| Electronic | HOMO-LUMO Gap, Partial Charges | Reactivity Prediction | 3-8 eV, ±1.0 e |

| Electronic | Electronegativity, Hardness | Stability Assessment | 3-5 eV, 1-4 eV |

| Geometric | Molecular Volume, Surface Area | Steric Effects | 120-180 ų, 200-500 Ų |

| Topological | Wiener Index, Connectivity | Molecular Complexity | 20-100, Variable |

| Physicochemical | LogP, Polar Surface Area | Membrane Permeability | -2 to +5, 50-150 Ų |

| Thermodynamic | Heat of Formation | Stability Prediction | 10-45 kcal/mol |